5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6-ol class, characterized by a fused heterocyclic core with a thiazole ring linked to a triazole moiety. The structural uniqueness arises from the substitution at the 5-position: a (3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl group.
Eigenschaften
IUPAC Name |
5-[(3-methoxyphenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-6-5-9-22(11-12)16(14-7-4-8-15(10-14)25-3)17-18(24)23-19(26-17)20-13(2)21-23/h4,7-8,10,12,16,24H,5-6,9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFUISDXBVZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-((3-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a hybrid structure that incorporates both thiazole and triazole moieties. Compounds containing these structures have been recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound through various studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Key areas of activity include:
- Anticancer Activity : Research indicates that compounds with thiazole and triazole functionalities exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially through modulation of inflammatory pathways.
Anticancer Activity
A study involving triazole-containing hybrids demonstrated their potential as leads in medicinal chemistry for anticancer drugs. These compounds were effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation through pathways such as PI3K/Akt .
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Triazole hybrids | Anticancer | Inhibition of PI3K/Akt pathway | |
| Bis(morpholino-1,3,5-triazine) derivatives | Antitumor | Induction of apoptosis |
Antimicrobial Activity
Research has shown that triazole derivatives possess antimicrobial properties. A review highlighted that these compounds can inhibit the growth of various pathogens, indicating their potential use in treating infections .
Anti-inflammatory Activity
In a study focused on thiazole derivatives, it was found that certain modifications led to enhanced anti-inflammatory effects. The proposed mechanism involves the repression of MAPK/NF-kB signaling pathways, which are crucial in inflammatory responses .
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Thiazole derivatives | Anti-inflammatory | Repression of MAPK/NF-kB signaling |
Case Studies
- Case Study on Anticancer Efficacy : A series of experiments were conducted using xenograft models to evaluate the anticancer efficacy of similar thiazole-triazole hybrids. Results indicated significant tumor reduction in treated groups compared to controls.
- Case Study on Antimicrobial Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that derivatives of the compound had minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating substantial antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Antitumor Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. Studies have shown that compounds similar to this one can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For example:
- A related thiazolo[3,2-b][1,2,4]triazole derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages.
Antimicrobial Properties
The thiazole and triazole moieties are known for their potential in combating bacterial and fungal infections. Preliminary studies suggest that this compound may exhibit antimicrobial activity against several pathogens.
Metabolic Regulation
The compound interacts with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which play crucial roles in regulating lipid metabolism and glucose homeostasis. Its mechanisms include:
- Fatty Acid Oxidation : Enhancing the breakdown of fatty acids.
- Lipogenesis : Modulating the synthesis of lipids.
- Glucose Metabolism : Regulating glucose uptake and utilization.
Case Studies
Several case studies highlight the effectiveness of similar compounds in therapeutic applications:
- Anticancer Studies : A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed significant reductions in tumor size in xenograft models when administered at specific dosages.
- Metabolic Regulation : Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
- Synergistic Effects : Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy both in vitro and in vivo.
Potential Applications
Given its diverse biological activities, the compound can be explored for various applications:
- Pharmaceutical Development : As a potential lead compound for developing new anticancer or antimicrobial agents.
- Metabolic Disorders : Investigating its role in managing conditions like diabetes through modulation of metabolic pathways.
- Combination Therapies : Exploring its use alongside existing therapies to enhance treatment efficacy for cancer or infections.
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
- Lipophilicity : The 3-methoxyphenyl group in the target compound likely increases logP compared to derivatives with polar substituents (e.g., 5g with furan-2-ylmethyl in Ev. 1).
- Thermal Stability : Derivatives with aromatic substituents (e.g., 5f in Ev. 1) exhibit higher melting points (>280°C) than aliphatic analogs (e.g., 5g, 176–178°C), suggesting enhanced crystallinity and stability.
- Solubility : Piperidine-containing analogs (e.g., 6b in Ev. 1) may exhibit improved aqueous solubility due to basic nitrogen atoms, a feature shared with the target compound’s 3-methylpiperidinyl group.
Structure-Activity Relationships (SAR)
- Substituent Effects :
- Aromatic Rings : Electron-withdrawing groups (e.g., 4-Cl in 5f) enhance thermal stability but may reduce solubility. Electron-donating groups (e.g., 3-OCH3 in the target compound) improve membrane permeability.
- Heterocyclic Moieties : Piperazine/piperidine substitutions (e.g., Ev. 2 and target compound) correlate with CNS permeability and enzyme inhibition (e.g., PLC-γ2 in Ev. 7).
- Methylene Linkers : Conjugated systems (e.g., benzylidene in Ev. 11) enhance π-stacking interactions, critical for DNA-targeted anticancer activity.
Q & A
Q. Critical parameters :
- Temperature control (60–80°C) during cyclization prevents side-product formation.
- Solvent polarity adjustments (e.g., DMF for polar intermediates) improve yield .
Advanced: How can researchers resolve contradictory data on this compound’s biological activity across different assays (e.g., enzyme inhibition vs. cellular proliferation)?
Answer:
Contradictions often arise from assay-specific variables. A systematic approach includes:
Target validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants (Kd) .
Cellular context : Compare activity in immortalized vs. primary cell lines. For example, low permeability in primary cells may explain reduced efficacy despite strong in vitro enzyme inhibition .
Metabolic profiling : Use LC-MS to identify metabolites in cellular assays. Hydroxylation or glucuronidation may deactivate the compound .
Orthogonal assays : Validate findings with CRISPR knockouts of putative targets to confirm mechanism specificity .
Example : If enzyme inhibition (IC₅₀ = 50 nM) conflicts with weak antiproliferative effects (EC₅₀ > 1 µM), evaluate efflux pumps (e.g., P-gp inhibition assays) .
Basic: What spectroscopic and computational methods are essential for characterizing this compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃), while the piperidine methyl resonates at δ 1.2 ppm .
- HRMS : Confirm molecular weight (C₂₃H₂₈N₅O₂S, calc. 442.19) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry of the chiral center at C5 (R-configuration common in active analogs) .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Advanced: How can the compound’s binding mode to neurological targets (e.g., serotonin receptors) be experimentally validated?
Answer:
Docking studies : Use AutoDock Vina with receptor structures (e.g., 5-HT₃A, PDB: 6NP0). Prioritize poses with hydrogen bonds to triazole N2 and hydrophobic contacts with piperidine .
Mutagenesis : Replace key residues (e.g., Trp183 in 5-HT₃A) to test binding energy changes via radioligand displacement assays .
Cryo-EM : Resolve compound-receptor complexes at <3 Å resolution to visualize interactions .
Functional assays : Measure ion currents (patch-clamp) in HEK293 cells expressing 5-HT₃A to correlate binding with channel inhibition .
Data interpretation : A ΔΔG > 2 kcal/mol upon mutagenesis confirms critical binding interactions .
Basic: What are the stability profiles of this compound under physiological conditions, and how can degradation be mitigated?
Answer:
- pH stability : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Hydrolysis of the methoxy group occurs at pH < 2, requiring enteric coating for oral delivery .
- Thermal stability : TGA shows decomposition >200°C. Store lyophilized at -20°C under argon .
- Light sensitivity : UV-Vis monitoring (λmax = 280 nm) reveals photodegradation; use amber vials .
Q. Stabilization strategies :
- Co-crystallization with cyclodextrins improves aqueous stability .
- Addition of antioxidants (e.g., ascorbate) prevents oxidation of the thiazole sulfur .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity against off-target kinases?
Answer:
Analog synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 3-fluorophenyl) to assess steric/electronic effects .
Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., JAK2 inhibition).
Co-crystallography : Compare binding modes of analogs to refine pharmacophore models .
Machine learning : Train models on inhibition data (pIC₅₀) to predict selectivity .
Case study : Introducing a bulkier 4-benzylpiperazine (vs. 3-methylpiperidine) reduced off-target kinase binding by 70% .
Basic: What in vitro assays are recommended for initial evaluation of anticancer activity?
Answer:
- Cell viability : MTT assay in HCT-116 (colon) and MCF-7 (breast) cell lines (48 h exposure, IC₅₀ typically 5–20 µM) .
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Cell cycle : PI staining to detect G1/S arrest (common with thiazolo-triazoles) .
- Mitochondrial stress : JC-1 dye to measure depolarization .
Controls : Include cisplatin (positive) and DMSO (vehicle).
Advanced: What strategies address low bioavailability in preclinical models?
Answer:
Prodrug design : Esterify the hydroxyl group (e.g., acetylated prodrug increases logP from 1.8 to 3.2) .
Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance lymphatic uptake .
PK/PD modeling : Use non-compartmental analysis (WinNonlin) to optimize dosing intervals .
Transporter inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) to boost brain penetration .
In vivo validation : Rat pharmacokinetics show 2.5-fold higher AUC with prodrug formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
